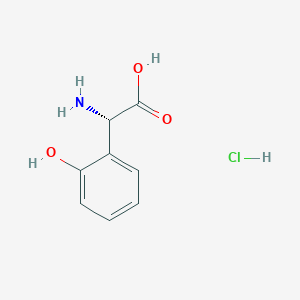

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative with a phenolic hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and glycine derivatives.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to yield the desired amino acid derivative.

Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Amides or other substituted derivatives.

Applications De Recherche Scientifique

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group and amino group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyphenylacetic acid: Similar structure but lacks the amino group.

2-Amino-2-phenylacetic acid: Similar structure but lacks the hydroxyl group.

2-Hydroxyphenylalanine: Contains both hydroxyl and amino groups but differs in the side chain structure.

Uniqueness

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is unique due to the presence of both the phenolic hydroxyl group and the chiral amino group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic applications across various medical conditions, particularly in neurology and oncology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN1O3, with a molecular weight of approximately 201.65 g/mol. The compound features both amino and hydroxyl functional groups, contributing to its unique chemical properties and biological interactions.

1. Neurotransmitter Modulation

This compound exhibits notable activity as a modulator of neurotransmitter systems, particularly through its structural similarity to glycine, an important inhibitory neurotransmitter. Research indicates that this compound can influence synaptic transmission by binding to glycine receptors. This interaction can enhance inhibitory signaling in the central nervous system, making it a candidate for treating neurological disorders such as epilepsy and anxiety.

2. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell cycle progression and apoptosis. In vitro assays have demonstrated significant reductions in cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates or inhibitors within biological pathways. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the amino group facilitates electrostatic interactions with target proteins.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics allow it to compete with natural substrates, thereby modulating enzymatic activity. For instance, studies have indicated potential inhibition of histone deacetylases (HDACs), which play crucial roles in cancer progression and neurodegenerative diseases .

Case Study 1: Neuropharmacological Effects

In a study focusing on the neuropharmacological effects of this compound, researchers found that administration in animal models led to significant anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls, suggesting its potential utility in anxiety disorders.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer efficacy of the compound against A549 lung cancer cells. Results indicated an IC50 value in the low micromolar range, with significant induction of apoptosis observed through flow cytometry analysis. The findings support further exploration of this compound as a lead candidate for cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid HCl | Structure | 5.0 | Anticancer, Neurotransmitter Modulation |

| (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid HCl | Structure | 3.5 | Anticancer |

| (S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl | Structure | 4.0 | Anticancer |

Propriétés

IUPAC Name |

(2S)-2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIOEDLFVEAKH-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.